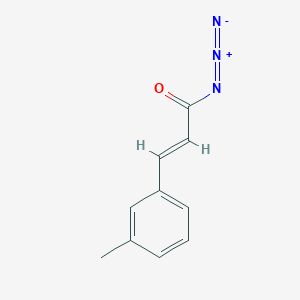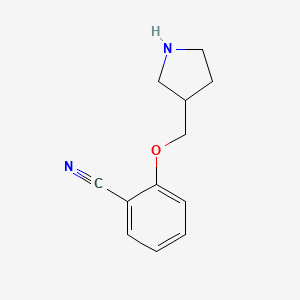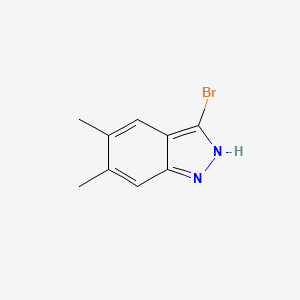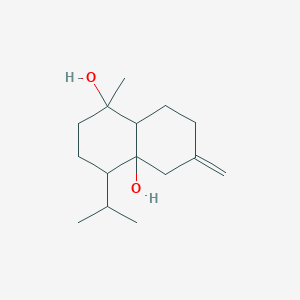
(E)-3-(m-tolyl)acryloyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(m-tolyl)acryloyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and versatility in organic synthesis. This compound features an azide group (-N₃) attached to an acrylate moiety, which is further substituted with a m-tolyl group. The presence of the azide group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of nitrogen-containing compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(m-tolyl)acryloyl azide typically involves the reaction of (E)-3-(m-tolyl)acryloyl chloride with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired azide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance the efficiency and safety of the production. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously collected. This method minimizes the risk of handling large quantities of reactive azides and allows for better control over reaction parameters .
化学反応の分析
Types of Reactions
(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted acrylates depending on the nucleophile used.
Reduction: (E)-3-(m-tolyl)acrylamine.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
(E)-3-(m-tolyl)acryloyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Biology: Employed in the modification of biomolecules through click chemistry, enabling the attachment of various functional groups to proteins, nucleic acids, and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
作用機序
The mechanism of action of (E)-3-(m-tolyl)acryloyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling studies .
類似化合物との比較
Similar Compounds
Phenyl azide: Another organic azide with similar reactivity but different substitution pattern.
Benzyl azide: Features a benzyl group instead of a m-tolyl group.
Azidomethyl acrylate: Contains an azide group attached to an acrylate moiety, similar to (E)-3-(m-tolyl)acryloyl azide.
Uniqueness
This compound is unique due to the presence of the m-tolyl group, which can influence the reactivity and properties of the compound. The m-tolyl group can provide steric hindrance and electronic effects that can affect the outcome of chemical reactions. Additionally, the combination of the azide and acrylate functionalities makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
(E)-3-(3-methylphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3/b6-5+ |
InChIキー |
UBLFIHYLNPEQHE-AATRIKPKSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N=[N+]=[N-] |
正規SMILES |
CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)

![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)

![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
